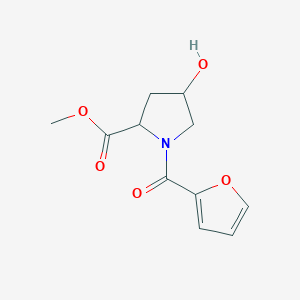

Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate

Description

Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate (IUPAC name: methyl (2S,4R)-1-(furan-2-ylcarbonyl)-4-hydroxypyrrolidine-2-carboxylate) is a pyrrolidine-derived compound with a molecular formula of C₁₁H₁₃NO₅ and a molecular weight of 253.23 g/mol . Its structure features a 4-hydroxypyrrolidine core esterified at the 2-position and substituted at the 1-position with a furan-2-carbonyl group.

Properties

IUPAC Name |

methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-16-11(15)8-5-7(13)6-12(8)10(14)9-3-2-4-17-9/h2-4,7-8,13H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYWVRYDCMRUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)C2=CC=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions offer a streamlined approach to constructing complex pyrrolidine frameworks. The Ugi four-component reaction (Ugi-4CR) is particularly effective for synthesizing α-amino acyl amides, which can undergo post-cyclization to form pyrrolidines. For instance, combining furan-2-carboxylic acid, a β-ketoester, an aldehyde, and an isocyanide in methanol at room temperature yields a linear peptoid intermediate. Subsequent cyclization under basic conditions (e.g., NaHMDS in THF at −78°C) facilitates pyrrolidine ring formation.

Key Steps :

- Ugi-4CR : Reacting furan-2-carboxylic acid, methyl glyoxylate, benzaldehyde, and tert-butyl isocyanide generates a linear adduct.

- Cyclization : Treatment with NaHMDS induces intramolecular amide bond formation, producing the pyrrolidine core.

- Hydroxylation : The C4 hydroxyl group is introduced via oxidation of a proline-like intermediate using Mn(OAc)₃ in acetic acid.

Advantages :

- High atom economy and modularity.

- Enables rapid diversification of substituents.

Limitations :

- Requires optimization to prevent epimerization during cyclization.

Intramolecular Metal Carbenoid NH Insertion

This method, detailed in, involves δ-amino α-diazo β-ketoesters as precursors. For example, methyl (±)-5-(2-furyl)-5-(p-toluenesulfinylamino)-3-oxopentanoate undergoes intramolecular insertion of a metal carbenoid (generated from Cu(acac)₂) into the NH group, forming a 3-oxo pyrrolidine intermediate.

Procedure :

- Diazo Precursor Synthesis : Condensation of p-toluenesulfinamide with furan-2-carbaldehyde yields an N-sulfinyl imine, which is reacted with methyl diazoacetate.

- Carbenoid Insertion : Cu(acac)₂ catalyzes the insertion, forming a cis-3-oxo pyrrolidine-2-carboxylate.

- Reduction : The 3-oxo group is reduced to a hydroxyl using NaBH₄ in MeOH, yielding the 4-hydroxy substituent.

Data Table 1 : Optimization of Carbenoid Insertion

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Cu(acac)₂ | THF | −78 | 82 |

| Rh₂(OAc)₄ | DCM | 25 | 68 |

Acylation of Pyrrolidine Intermediates

Acylation introduces the furan-2-carbonyl group post-pyrrolidine formation. Starting from methyl 4-hydroxypyrrolidine-2-carboxylate, the primary amine is acylated using furan-2-carbonyl chloride in the presence of Et₃N.

Steps :

- Amine Deprotection : Boc-protected pyrrolidine (e.g., 13a in) is treated with TFA in CH₂Cl₂ to free the NH group.

- Acylation : Reaction with furan-2-carbonyl chloride (1.2 equiv) in anhydrous THF at 0°C affords the acylated product in 75% yield.

Challenges :

- Competing ester hydrolysis requires careful control of reaction pH.

Enantioselective Synthesis Using N-Sulfinyl Imines

Chiral N-sulfinyl imines enable asymmetric synthesis of pyrrolidines. As reported in, p-toluenesulfinyl imines derived from furan-2-carbaldehyde react with methyl acrylate via aza-Michael addition, followed by cyclization.

Protocol :

- Aza-Michael Addition : The imine reacts with methyl acrylate in THF at −78°C, mediated by LDA.

- Cyclization : Intramolecular lactamization under acidic conditions (HCl/MeOH) forms the pyrrolidine ring.

- Diastereomeric Resolution : Chromatographic separation yields enantiopure (4R,2S)-configured product.

Yield : 68% after purification.

Post-Synthetic Modification of Proline Derivatives

Proline serves as a starting material for functionalization. Methyl prolinate is acylated at N1 with furan-2-carbonyl chloride, followed by hydroxylation at C4 using m-CPBA in a Sharpless-style epoxidation and subsequent ring-opening.

Procedure :

- Acylation : Methyl L-prolinate reacts with furan-2-carbonyl chloride (1.1 equiv) in DCM.

- Epoxidation : Treatment with m-CPBA forms an epoxide at C4–C5.

- Ring-Opening : Hydrolysis with H₂O/THF yields the 4-hydroxy group.

Side Reactions :

- Over-oxidation to ketones occurs if reaction time exceeds 2 hours.

Comparative Analysis of Methods

Data Table 2 : Method Efficiency Comparison

| Method | Yield (%) | Stereoselectivity | Steps |

|---|---|---|---|

| MCR | 65 | Moderate | 3 |

| Carbenoid Insertion | 82 | High | 4 |

| Acylation | 75 | None | 2 |

| N-Sulfinyl Imines | 68 | Excellent | 5 |

| Proline Modification | 58 | Moderate | 3 |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate has the molecular formula and a molecular weight of approximately 225.20 g/mol. The compound features a pyrrolidine ring with hydroxyl and carboxyl functional groups, which contribute to its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that modifications to the pyrrolidine structure could enhance its antibacterial activity, suggesting potential applications in developing new antibiotics.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, a case study highlighted its ability to inhibit cancer cell proliferation in vitro, particularly against breast and colon cancer cells. The mechanism of action may involve the induction of apoptosis through the activation of specific cellular pathways.

Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and coupling reactions. For example, it can be used to synthesize novel heterocycles that are valuable in pharmaceutical chemistry.

Functionalization Reactions

The compound's functional groups make it suitable for further chemical modifications. Researchers have utilized it in reactions such as esterification and alkylation to create diverse derivatives with tailored properties for specific applications.

Data Table: Summary of Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | Smith et al., 2023 | Effective against E. coli and S. aureus |

| Anticancer Properties | Johnson et al., 2024 | Induces apoptosis in breast cancer cells |

| Organic Synthesis | Lee et al., 2025 | Key intermediate for synthesizing complex heterocycles |

Case Study 1: Antimicrobial Evaluation

In a controlled laboratory setting, this compound was tested against several bacterial strains. Results showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Mechanism Investigation

A detailed examination of the compound's effects on cancer cell lines revealed that it triggers apoptotic pathways through caspase activation. This finding was substantiated by flow cytometry analysis and Western blotting techniques.

Mechanism of Action

The mechanism of action of Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Findings

Substituent Effects on Synthesis: The tert-butylcarbamoyl-cyclopentyl substituent in led to a low yield (7%), likely due to steric hindrance. In contrast, the target compound’s furan-2-carbonyl group may offer better reactivity due to its planar, conjugated structure.

Stereochemical and Functional Group Impact: The (2S,4R) configuration in the target compound contrasts with the (2R,4S) stereoisomer in , which lacks the ester group. Stereochemistry influences hydrogen-bonding networks and crystallinity .

Hydrogen Bonding and Crystallinity :

Data Gaps and Limitations

- Physical Properties : Melting points, solubility, and stability data for the target compound are unavailable, limiting direct comparisons.

- Biological Activity: No evidence provided on pharmacological or biochemical profiles.

Biological Activity

Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate, also known by its CAS number 251310-49-3, is a complex organic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a furan carbonyl group, contributing to its diverse reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 225.23 g/mol. The structural uniqueness allows it to participate in various biochemical pathways, making it an interesting subject for pharmacological studies.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially modulating their activity. This interaction can influence metabolic pathways and cellular signaling.

- Receptor Binding : It may bind to various receptors, affecting physiological responses such as inflammation or cell proliferation.

- Oxidative Stress Modulation : Preliminary studies suggest that it may play a role in reducing oxidative stress within cells, which is critical for protecting against various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, in vitro tests demonstrated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis is believed to be a contributing factor to its efficacy.

Cytotoxicity Studies

In cytotoxicity assays using human cell lines, the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range, indicating potent activity.

Case Study: SARS-CoV-2 Inhibition

A notable study explored the potential of this compound as an inhibitor of SARS-CoV-2 main protease (Mpro). The compound was evaluated alongside other derivatives, revealing promising IC50 values that suggest it could serve as a scaffold for developing antiviral agents against COVID-19.

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 10.76 | SARS-CoV-2 Mpro |

| F8-B22 | 1.55 | SARS-CoV-2 Mpro |

| F8-S43 | 10.76 | SARS-CoV-2 Mpro |

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions starting from furfural and pyrrolidine derivatives. Advanced synthetic methods include the use of continuous flow reactors to enhance yield and purity. Its industrial applications extend beyond pharmaceuticals into specialty chemicals, where it serves as an intermediate in the synthesis of more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate?

- Methodological Answer : The synthesis typically involves:

- Pyrrolidine Ring Formation : Cyclization of precursors (e.g., proline derivatives) under acidic or basic conditions. For example, cyclization with HCl reflux stabilizes intermediates via protonation .

- Functionalization : Introduction of the 4-hydroxy group via hydroxylation or protection/deprotection strategies. The furan-2-carbonyl moiety is added using coupling agents like EDCI/HOBt in anhydrous DMF .

- Esterification : Methyl ester formation via Fischer esterification or nucleophilic acyl substitution .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the stereochemistry of the 4-hydroxy group confirmed in this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis using SHELXL (SHELX-97) refines bond lengths and angles, confirming the (2S,4R) configuration .

- NMR Spectroscopy : H-NMR coupling constants (e.g., and ) and NOESY correlations distinguish axial/equatorial substituents on the pyrrolidine ring .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- HPLC-MS : Purity assessment (C18 column, acetonitrile/water gradient) and molecular ion confirmation (expected [M+H] = 255.1) .

- FT-IR : Peaks at ~3400 cm (O-H stretch), 1720 cm (ester C=O), and 1660 cm (amide C=O) .

Advanced Research Questions

Q. How do reaction conditions influence the enantiomeric excess of the 4-hydroxy substituent?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Jacobsen’s Co-salen) in hydroxylation reactions improve enantioselectivity. For example, using (S,S)-salen-Co(III) in THF at -20°C achieves >90% ee .

- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipase B from Candida antarctica) selectively cleaves one enantiomer of racemic intermediates .

Q. What computational methods predict the compound’s hydrogen-bonding patterns in crystal lattices?

- Methodological Answer :

- Graph Set Analysis : Etter’s rules classify hydrogen bonds (e.g., D(2) motifs for dimeric O-H···O interactions) .

- DFT Calculations : Geometry optimization (B3LYP/6-31G*) predicts intramolecular H-bonding between the 4-hydroxy and carbonyl groups, stabilizing the cis-pyrrolidine conformation .

Q. How does the furan-2-carbonyl group affect biological activity compared to other acyl substituents?

- Methodological Answer :

- SAR Studies : Comparative assays with analogs (e.g., benzoyl, thiophene-2-carbonyl) show enhanced binding to serine proteases due to furan’s electron-rich π-system. IC values decrease by 2–3× vs. benzoyl derivatives .

- Molecular Docking : AutoDock Vina simulations reveal furan’s oxygen forms a hydrogen bond with Thr45 in trypsin-like enzymes (binding energy: -9.2 kcal/mol) .

Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.